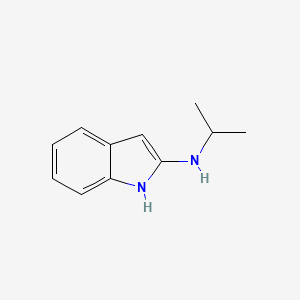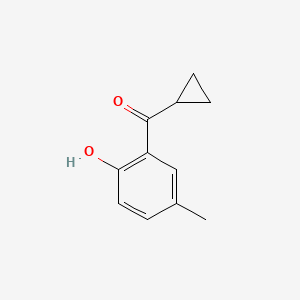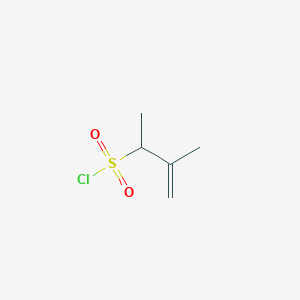
1-(Tert-butoxy)-1-(iodomethyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butoxy)-1-(iodomethyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butoxy group and an iodomethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, typically using iodine and a suitable halogenating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopentane derivatives.
Oxidation Reactions: Products include cyclopentanol or cyclopentanone derivatives.
Reduction Reactions: Products include cyclopentane derivatives with a methyl group.
科学的研究の応用
1-(Tert-butoxy)-1-(iodomethyl)cyclopentane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane involves its interaction with molecular targets through various pathways. The compound can undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles, leading to the formation of new chemical bonds and structures.
類似化合物との比較
1-(Tert-butoxy)-1-(chloromethyl)cyclopentane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(Tert-butoxy)-1-(bromomethyl)cyclopentane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Uniqueness: 1-(Tert-butoxy)-1-(iodomethyl)cyclopentane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms.
特性
分子式 |
C10H19IO |
|---|---|
分子量 |
282.16 g/mol |
IUPAC名 |
1-(iodomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C10H19IO/c1-9(2,3)12-10(8-11)6-4-5-7-10/h4-8H2,1-3H3 |
InChIキー |
TYSCASZWIXQXDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1(CCCC1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
![5-Cyclopropyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13310045.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)
![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)






